3,4,5-Trimethoxyhydrocinnamic acid

説明

Molecular Architecture and Functional Groups

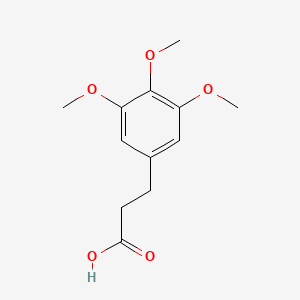

3-(3,4,5-Trimethoxyphenyl)propanoic acid (CAS 25173-72-2) is a monocarboxylic acid with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol . Its IUPAC name derives from a propanoic acid backbone substituted at the 3-position with a 3,4,5-trimethoxyphenyl group. The structure comprises:

- A phenyl ring with three methoxy (-OCH₃) groups at positions 3, 4, and 5.

- A three-carbon aliphatic chain (propanoic acid) terminating in a carboxylic acid (-COOH) group.

Key functional groups include:

- Carboxylic acid : Governs acidity and hydrogen-bonding capacity.

- Methoxy groups : Enhance lipophilicity and influence electronic distribution.

The structural formula is represented as:

$$ \text{COC}_1\text{=CC(CCC(=O)O)=CC(OC)=C1OC} $$

with a planar aromatic system and flexible propanoic acid side chain.

Conformational Analysis and Stereochemical Features

Conformational flexibility arises from:

- Free rotation around the C-C bonds of the propanoic acid chain.

- Restricted rotation of methoxy groups due to steric hindrance.

No chiral centers are present, as confirmed by the absence of stereoisomer reports. Computational models suggest the lowest-energy conformation features:

Crystallographic Properties and Polymorphism

Crystallographic data are limited, but the compound is described as a crystalline powder with a melting point of 100–104°C . Key observations:

- Unit cell parameters : Not explicitly reported, but related esters (e.g., ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate) crystallize in monoclinic systems (CCDC 289685).

- Hydrogen-bonding networks : Likely involve carboxylic acid dimers and methoxy-oxygen interactions.

No polymorphic forms have been documented, suggesting stability in a single crystalline phase under standard conditions.

Physicochemical Parameters

Table 1: Key Physicochemical Properties

Solubility Profile :

- Polar solvents : Moderately soluble in dimethyl sulfoxide (DMSO).

- Aqueous media : Poor solubility in water due to high logP; requires co-solvents (e.g., PEG300, Tween80) for in vivo formulations.

Thermal Stability :

Acid-Base Behavior :

- The carboxylic acid group dissociates in aqueous solutions (pKa ≈ 4.5), forming a conjugate base stabilized by resonance.

特性

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYXGVJUZBKJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179842 | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25173-72-2 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25173-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Friedel-Crafts Acylation Followed by Reduction

This method involves introducing an acyl group to the aromatic ring via Friedel-Crafts acylation, followed by reduction to the propanoic acid derivative.

Reaction Scheme:

-

Acylation:

-

Hydrolysis and Reduction:

Challenges:

Malonic Ester Synthesis

The malonic ester synthesis offers a flexible route to introduce the propanoic acid chain through alkylation of diethyl malonate.

Procedure:

-

Alkylation:

-

Saponification and Decarboxylation:

Advantages:

Optimized Synthetic Protocols

Direct Propanoic Acid Chain Introduction

Recent advances utilize palladium-catalyzed cross-coupling to attach pre-formed propanoic acid chains to halogenated aromatic rings.

Example Protocol:

-

Substrate Preparation:

3,4,5-Trimethoxybromobenzene is reacted with propanoic acid-derived boronic acid under Suzuki-Miyaura conditions. -

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 hours

-

-

Yield: ~70% after purification via recrystallization (ethanol/water).

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 50–60 | 85–90 | Simplicity |

| Malonic Ester | NaOEt | 60–75 | 90–95 | Chain length control |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | 65–70 | >97 | Functional group tolerance |

Purification and Characterization

Post-synthesis purification is critical to achieve the >97% purity reported by suppliers. Common techniques include:

Recrystallization

Column Chromatography

-

Stationary Phase: Silica gel (60–120 mesh)

-

Eluent: Ethyl acetate/hexane (3:7)

-

Retardation Factor (Rf): 0.45

Quality Control:

-

HPLC Analysis: C18 column, mobile phase acetonitrile/0.1% H₃PO₄ (55:45), flow rate 1.0 mL/min, λ = 254 nm.

-

Spectroscopic Data:

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Cost Analysis

Table 2: Cost Drivers in Large-Scale Synthesis

| Component | Cost Contribution (%) | Optimization Strategy |

|---|---|---|

| Palladium Catalyst | 40–50 | Catalyst recycling systems |

| Solvents | 20–30 | Switch to biodegradable options |

| Energy Consumption | 15–20 | Microwave-assisted reactions |

Applications and Formulation

While beyond synthesis, formulation data from GlpBio provides insights into downstream uses:

In Vivo Formulation Guidelines

-

Stock Solution: 10 mM in DMSO (stable at -20°C for 6 months).

-

Working Solution: Dilute in PBS (pH 7.4) or saline to desired concentration.

Stability Considerations:

-

Avoid freeze-thaw cycles.

-

Use within 24 hours when diluted in aqueous buffers.

科学的研究の応用

Antileishmanial Activity

One of the most significant applications of 3-(3,4,5-trimethoxyphenyl)propanoic acid is its antileishmanial activity . A study published in the Revista Brasileira de Farmacognosia evaluated the compound's efficacy against Leishmania amazonensis, a parasite responsible for leishmaniasis. The study found that TMPP exhibited a notable inhibitory effect on the growth of promastigotes with an IC50 value of 145 µg/mL . The compound was tested at various concentrations over different time intervals (24 to 96 hours), demonstrating its potential as a candidate for developing new antileishmanial drugs .

Antioxidant Properties

TMPP has also been investigated for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases. Research indicates that compounds similar to TMPP possess significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related conditions .

Anti-inflammatory Effects

Research has indicated that TMPP may exhibit anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases. While detailed studies are still required to elucidate its mechanisms of action fully, preliminary findings suggest that TMPP could inhibit pro-inflammatory cytokines, contributing to reduced inflammation .

Other Potential Applications

Data Summary Table

作用機序

3-(3,4,5-トリメトキシフェニル)プロパン酸の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。それは、酵素活性を調節し、細胞シグナル伝達経路に影響を与えることが知られています。たとえば、それは炎症に関与する特定の酵素の活性を阻害し、それによって抗炎症効果を発揮することができます。正確な分子標的と経路は、まだ調査中です .

類似化合物:

- 3,4,5-トリメトキシ安息香酸

- 3,4,5-トリメトキシベンズアルデヒド

- 3,4,5-トリメトキシフェニル酢酸

比較: 3-(3,4,5-トリメトキシフェニル)プロパン酸は、プロパン酸基の存在によりユニークであり、その類似体と比較して、異なる化学反応性と生物活性を示します。たとえば、3,4,5-トリメトキシ安息香酸は主に他の化合物の合成に使用される一方、3-(3,4,5-トリメトキシフェニル)プロパン酸は生物学的および医学的研究でより幅広い用途があります .

類似化合物との比較

Phenylpropanoic Acid Derivatives

- 3-Phenylpropanoic Acid: The parent compound lacks methoxy groups. Compared to 3-(3,4,5-trimethoxyphenyl)propanoic acid, it has lower molecular weight (164.20 g/mol) and logP (1.10), making it more hydrophilic. The absence of methoxy groups reduces steric hindrance and metabolic stability .

- 3-(3-Methoxyphenyl)propanoic Acid: A mono-methoxy derivative synthesized in 36% yield as an anhydride .

Cinnamic Acid Derivatives

- 3,4,5-Trimethoxycinnamic Acid: Contains a conjugated double bond (prop-2-enoic acid backbone) instead of a single bond. This structural difference enhances planarity and electron delocalization, improving acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.18 µM) . However, it exhibits lower plasma stability due to increased susceptibility to oxidation .

- 4-Methoxycinnamic Acid: A single-methoxy analogue with weaker bone health modulation effects compared to 3-(3,4,5-trimethoxyphenyl)propanoic acid in osteoporosis models .

Physicochemical Properties

| Property | 3-(3,4,5-Trimethoxyphenyl)propanoic Acid | 3,4,5-Trimethoxycinnamic Acid | 3-Phenylpropanoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆O₅ | C₁₂H₁₄O₅ | C₉H₁₀O₂ |

| Molecular Weight (g/mol) | 240.25 | 238.23 | 164.20 |

| logP | 1.75 | 2.10 | 1.10 |

| pKa | 3.87 | 4.20 | 4.85 |

| Water Solubility (mg/L) | 1942 | 1500 | 4500 |

| Rotatable Bonds | 6 | 4 | 3 |

Key Trends :

- Methoxy groups increase logP and reduce water solubility.

- Conjugated systems (e.g., cinnamic acid derivatives) exhibit higher enzyme inhibition due to enhanced binding affinity.

生物活性

3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP) is a bioactive compound derived from the fruits of Piper tuberculatum, a plant native to the Amazon rainforest. This article focuses on its biological activities, particularly its antileishmanial properties, and provides a comprehensive overview of relevant research findings.

Chemical Structure and Properties

TMPP features a phenolic structure with three methoxy groups on the aromatic ring, which is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:

In Vitro Studies

The primary focus of research on TMPP has been its effectiveness against Leishmania amazonensis, a protozoan parasite responsible for leishmaniasis. An in vitro study evaluated TMPP's leishmanicidal activity using promastigotes of L. amazonensis. The study found that TMPP inhibited parasite growth significantly, with an IC50 value of 145 µg/mL after 96 hours of exposure. The inhibitory concentrations (IC90) were determined to be 703 µg/mL .

Table 1: Inhibitory Concentrations of TMPP Against L. amazonensis

| Time (h) | IC50 (µg/mL) | IC90 (µg/mL) |

|---|---|---|

| 24 | 1600 | - |

| 48 | 800 | - |

| 72 | - | - |

| 96 | 145 | 703 |

The study indicated that TMPP interfered with the replication of promastigotes, leading to observable cell death at higher concentrations . Comparatively, standard treatments like Pentamidine® achieved complete inhibition at higher concentrations (1600 µg/mL), while Glucantime® showed only about 22.5% inhibition at the same dosage.

Although the precise mechanism by which TMPP exerts its leishmanicidal effects remains to be fully elucidated, it is hypothesized that the compound may disrupt cellular processes critical for parasite survival and replication. Further pharmacological and toxicological studies are necessary to clarify these mechanisms and explore potential pathways for drug development.

Other Biological Activities

While the antileishmanial properties of TMPP have been extensively documented, other biological activities have also been explored:

Case Studies and Research Findings

Recent studies have begun to explore the broader implications of TMPP in medicinal chemistry:

- Antiproliferative Activity : A study on dihydro-1H-indene derivatives highlighted that modifications in phenolic compounds can enhance antiproliferative activities against cancer cell lines, suggesting that TMPP's structural characteristics could be leveraged for further drug design .

- Phenolic Metabolism : Research into the metabolism of phenolic compounds has revealed that structural variations significantly influence their biological activity and interactions with gut microbiota, which could impact their therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(3,4,5-Trimethoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 3,4,5-trimethoxybenzene and acrylic acid derivatives. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency .

- Temperature control : Reactions performed at 60–80°C minimize side-product formation .

- Solvent choice : Dichloromethane or toluene enhances solubility of aromatic intermediates .

Post-synthesis, purify via recrystallization (ethanol/water) or silica gel chromatography. Monitor purity using HPLC (C18 column, methanol:water 70:30 mobile phase) .

Q. How can researchers validate the structural integrity of synthesized 3-(3,4,5-Trimethoxyphenyl)propanoic acid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm methoxy group positions (δ 3.8–3.9 ppm for three singlet OCH₃ protons) and propanoic acid chain (δ 2.5–2.8 ppm for CH₂ groups) .

- LC-MS : Verify molecular ion peak at m/z 240.25 (M⁻) and fragmentation patterns matching the trimethoxyphenyl moiety .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the primary biological roles of this compound in natural sources (e.g., Piper species)?

- Methodological Answer : In Piper longum, the compound acts as a secondary metabolite with potential:

- Antimicrobial activity : Test via microbroth dilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) using concentrations from 10–100 µg/mL .

- Anti-inflammatory effects : Assess via COX-2 inhibition assays (IC₅₀ determination) in RAW 264.7 macrophage models .

- Bioavailability studies : Use Caco-2 cell monolayers to evaluate intestinal absorption (Papp values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Compare batches using HPLC and adjust for impurities (>98% purity recommended for biological assays) .

- Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity tests to avoid protein binding interference) .

- Model specificity : Cross-validate findings in multiple cell lines (e.g., MCF-7 vs. HeLa for anticancer activity) .

Q. What strategies enhance the compound’s solubility and stability in in vitro assays?

- Methodological Answer :

- Solubility : Prepare stock solutions in DMSO (25 mg/mL, 104.06 mM) with warming to 60°C and sonication .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .

- Vehicle control : Use ≤0.1% DMSO in assays to avoid solvent toxicity .

Q. How can structural modifications improve target selectivity (e.g., anticancer vs. antimicrobial activity)?

- Methodological Answer :

- Methoxy group substitution : Replace one OCH₃ with -OH (e.g., 4-hydroxy-3,5-dimethoxy derivative) to enhance hydrogen bonding with kinase targets .

- Chain elongation : Introduce a thiazolidinone ring at the propanoic acid terminus to improve DNA intercalation (test via molecular docking with Topoisomerase II) .

- SAR studies : Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays (e.g., HDAC or tubulin polymerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。